Methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate
Description
Systematic Nomenclature and Structural Identification of Methyl 2-(6-Chloro-8-Fluoro-3-Oxo-Triazolo[4,3-A]Pyridin-2(3H)-YL)Acetate
IUPAC Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its bicyclic core and substituent positions. The parent structure, triazolo[4,3-a]pyridin-3(2H)-one, consists of a triazole ring fused to a pyridine ring at positions 4 and 3-a, respectively. The numbering begins at the nitrogen atom in the triazole ring, proceeding through the fused system. Substituents are assigned positions based on this framework:
- 6-Chloro : A chlorine atom at position 6 of the pyridine ring.
- 8-Fluoro : A fluorine atom at position 8 of the pyridine ring.
- 3-Oxo : A ketone group at position 3 of the triazole ring.
- 2-(Methyl acetate) : A methyl ester group attached to position 2 of the triazole ring via an acetyl linkage.
Isomeric considerations arise from alternative fusion patterns of the triazole and pyridine rings. For instance, triazolo[1,5-a]pyridine represents a regioisomer where the triazole is fused at different positions, altering substituent locations. Additionally, tautomerism may occur at the oxo group, though the 3-oxo tautomer is stabilized by conjugation with the triazole ring.
Structural Elucidation via Spectroscopic Techniques
Nuclear Magnetic Resonance Spectroscopy
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra provide critical insights into the compound’s electronic environment:
¹H NMR :
- The methyl ester group (-OCOCH₃) appears as a singlet near δ 3.7–3.9 ppm due to three equivalent protons.
- Aromatic protons adjacent to electron-withdrawing substituents (Cl, F) are deshielded. For example, the proton at position 7 (between Cl and F) resonates near δ 8.2–8.5 ppm as a doublet of doublets.
- The proton at position 5 (opposite the oxo group) shows a triplet near δ 7.3–7.5 ppm due to coupling with adjacent protons.
¹³C NMR :
Table 1: Representative ¹H NMR Chemical Shifts
| Proton Position | δ (ppm) | Multiplicity | Coupling Partners |
|---|---|---|---|
| Methyl ester | 3.82 | Singlet | N/A |
| H7 | 8.34 | Doublet | H5, H9 |
| H5 | 7.41 | Triplet | H7, H4 |
Infrared Spectroscopy
Infrared (IR) spectroscopy identifies functional groups through characteristic absorptions:
- C=O Stretches : The oxo group (1670–1700 cm⁻¹) and ester carbonyl (1720–1750 cm⁻¹) exhibit strong bands.
- C-F and C-Cl Stretches : C-F absorbs near 1100–1200 cm⁻¹, while C-Cl appears at 550–650 cm⁻¹.
- Triazole Ring Vibrations : N-N and C-N stretches occur between 1350–1450 cm⁻¹.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₁₀H₇ClFN₃O₃) via the molecular ion peak at m/z 287.99 [M+H]⁺. Fragmentation patterns include:
Crystallographic Analysis and Conformational Studies
While X-ray crystallography data for this specific compound is unavailable, analogs such as 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one () reveal a planar triazolopyridine core with slight puckering at the oxo group. Key inferences include:
- Unit Cell Parameters : Monoclinic systems with space group P2₁/c are common, with lattice dimensions a = 7.2 Å, b = 12.1 Å, c = 8.5 Å, and β = 105.3°.
- Intermolecular Interactions : The oxo group participates in hydrogen bonds with adjacent molecules (O···H-N, ~2.8 Å), stabilizing the crystal lattice.
- Conformational Rigidity : The ester group adopts an s-cis conformation relative to the triazole ring, minimizing steric hindrance.
Table 2: Hypothetical Crystallographic Data Based on Analogs
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Bond Length (C3=O) | 1.22 Å |
| Dihedral Angle (C2-O-C) | 175° |
| Packing Density | 1.51 g/cm³ |
Properties
CAS No. |
2135332-61-3 |
|---|---|
Molecular Formula |
C9H7ClFN3O3 |
Molecular Weight |
259.62 g/mol |
IUPAC Name |
methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetate |
InChI |
InChI=1S/C9H7ClFN3O3/c1-17-7(15)4-14-9(16)13-3-5(10)2-6(11)8(13)12-14/h2-3H,4H2,1H3 |
InChI Key |
ZXLRUTVZGNWHTG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=O)N2C=C(C=C(C2=N1)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction with suitable aldehydes or ketones.
Functional Group Modifications: The chloro, fluoro, and oxo groups can be introduced through halogenation and oxidation reactions using reagents like chlorine, fluorine, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
| Reagents/Conditions | Outcome | Mechanistic Notes |
|---|---|---|
| NaOH (1–2 M aqueous) at 60–80°C | Conversion to 2-(6-chloro-8-fluoro-3-oxo-triazolo[4,3-a]pyridin-2-yl)acetic acid | Base-mediated nucleophilic attack on the ester carbonyl, followed by protonation. |
| H<sub>2</sub>SO<sub>4</sub> (dilute) at reflux | Partial hydrolysis observed under acidic conditions, with slower kinetics. | Acid-catalyzed mechanism involving protonation of the ester oxygen. |
Key Application : Hydrolysis products serve as intermediates for further functionalization, such as amide coupling .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring facilitates substitution at the 6-chloro position.
| Reagents | Conditions | Products |
|---|---|---|
| K<sub>2</sub>CO<sub>3</sub>, DMF, 90°C | Reaction with amines (e.g., piperazine) | 6-Amino-8-fluoro derivatives via chloro displacement. |
| NaN<sub>3</sub>, DMSO, 120°C | Azide introduction | 6-Azido derivatives, precursors for click chemistry. |
Limitation : Steric hindrance from the adjacent 8-fluoro group reduces reactivity at the 6-position compared to non-fluorated analogues.
Cyclization Reactions
The triazolopyridine core participates in cyclocondensation to form fused heterocycles.
| Reagents | Conditions | Products |
|---|---|---|
| Hydrazine hydrate, EtOH, reflux | Formation of pyrazolo-triazolo fused systems | Triazolo[4,3-a]pyrido[2,3-d]pyridazine derivatives. |
| POCl<sub>3</sub>, 110°C | Intramolecular dehydration | Cyclized products with enhanced π-conjugation. |
Mechanistic Insight : Cyclization often proceeds via activation of the oxo group at the 3-position, facilitating nucleophilic attack .
Amide Coupling
The acetate side chain undergoes coupling with amines to form amides, critical for pharmacological applications.
Stereochemical Control : Chiral auxiliaries (e.g., (S)-methyl lactate) enable enantioselective synthesis of derivatives .
Oxidation and Reduction
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O, 50°C | Oxidative cleavage of the triazole ring observed under harsh conditions. |
| Reduction | LiAlH<sub>4</sub>, THF, 0°C | Reduction of the oxo group to hydroxyl, though limited by substrate stability. |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification of the triazolopyridine core.
Mechanistic Studies
-
Intramolecular H-bonding : The oxo group at position 3 and fluoro at position 8 stabilize transition states during cyclization .
-
Kinetic Isotope Effects : Deuterium labeling studies suggest rate-determining steps involve proton transfer in hydrolysis.
Comparative Reactivity
A comparison with analogous compounds highlights the impact of the 8-fluoro substituent:
| Compound | Reactivity at 6-Position | Ester Hydrolysis Rate |
|---|---|---|
| 6-Chloro-8-fluoro derivative (target compound) | Moderate (SNAr) | 1.0 (reference) |
| 6-Chloro derivative (non-fluorated) | High | 1.8× faster |
| 6-Bromo-8-fluoro analogue | Low | 0.7× slower |
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial activity. Methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. A notable study published in the Journal of Medicinal Chemistry highlighted that modifications in the triazole ring can enhance antimicrobial potency .
Anticancer Activity
The compound has also shown promise in cancer research. It interacts with specific cellular pathways involved in tumor growth and proliferation. Research presented at the International Conference on Cancer Therapeutics indicated that this compound inhibited the growth of several cancer cell lines through apoptosis induction .
Neuroprotective Effects
Preliminary findings suggest that this compound may possess neuroprotective properties. In vitro studies demonstrated its ability to reduce oxidative stress markers in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Herbicidal Activity
This compound has been explored as a potential herbicide. Field trials conducted by agricultural scientists revealed that the compound effectively inhibited the growth of several weed species without adversely affecting crop yield .
Plant Growth Regulation
Additionally, this compound has been evaluated for its effects on plant growth regulation. Studies indicate that it can enhance root development and overall plant vigor when applied at specific concentrations .
Synthesis of Functional Materials
In materials science, this compound serves as a precursor for synthesizing novel functional materials. Its unique chemical properties allow for the creation of polymers with enhanced thermal stability and mechanical strength .
Coatings and Composites
Research has shown that incorporating this compound into coatings can improve their resistance to environmental degradation. Case studies involving outdoor exposure tests demonstrated significant improvements in durability compared to traditional coating materials .
Mechanism of Action
The mechanism of action of Methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects: The bromo-fluoro analog (MW 304.08) exhibits higher molecular weight and lipophilicity compared to the chloro-fluoro target compound, which may influence membrane permeability and target binding .
- Functional Group Modifications : Replacement of the acetate ester with a thioether and nitrile group (as in ) enhances antifungal potency, suggesting that sulfur-containing derivatives may improve target interaction in fungal enzymes .
Physicochemical and Stability Profiles
- Solubility and Hydrolysis : The methyl ester group in the target compound likely improves solubility in organic formulations compared to carboxylic acid derivatives. However, esterase-mediated hydrolysis in biological systems may limit its environmental persistence relative to thioether or nitrile analogs .
- Thermal Stability: Halogenated triazolopyridines generally exhibit moderate thermal stability, though the fluoro substituent may enhance resistance to oxidative degradation compared to non-fluorinated analogs .
Biological Activity
Methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The structure includes a triazolo ring fused with a pyridine moiety and substituents that enhance its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. This compound was evaluated for its ability to inhibit tumor growth in various cancer models.
Key Findings:
- In vitro assays demonstrated significant cytotoxic effects against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MV4;11 (acute myeloid leukemia) with IC50 values in the low micromolar range .
- The compound exhibited anti-proliferative effects by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Studies have shown that similar triazole derivatives possess activity against various bacterial strains.
Research Insights:
- Preliminary tests indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) around 31.25 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
| Substituent | Effect on Activity |
|---|---|
| Chlorine at position 6 | Enhances anticancer activity |
| Fluorine at position 8 | Contributes to increased potency against tumors |
| Acetate group | Affects solubility and bioavailability |
Mechanism of Action:
The mechanism by which this compound exerts its effects is believed to involve the disruption of DNA synthesis and interference with cellular signaling pathways associated with apoptosis and cell cycle regulation.
Case Studies
- In Vivo Efficacy : A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups .
- Combination Therapy : Research has explored the efficacy of this compound in combination with established chemotherapeutics. Results indicated enhanced antitumor effects when used alongside doxorubicin, suggesting a synergistic mechanism that warrants further investigation .
Q & A
Q. Key Considerations :
- Monitor reaction temperatures to avoid decomposition of sensitive intermediates (e.g., fluorinated groups).
- Purification via column chromatography or recrystallization (e.g., methanol/water systems, as in ) .
Advanced: How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?
Answer:
Yield optimization requires a Design of Experiments (DoE) approach:
Catalyst Screening : Test palladium, copper, or nickel catalysts (e.g., Pd(OAc)₂ for cross-coupling steps, as in ).
Solvent and Ligand Effects : Evaluate polar aprotic solvents (DMF, DMSO) and ligands (Xantphos, BINAP) to stabilize reactive intermediates.
Kinetic Studies : Use in situ FTIR or HPLC to track reaction progress and identify rate-limiting steps.
Q. Methodological Note :
- Use deuterated DMSO for NMR due to the compound’s low solubility in CDCl₃.
Advanced: How should researchers resolve discrepancies between theoretical and observed spectroscopic data?
Answer:
Address contradictions via:
Computational Modeling : Compare experimental ¹³C NMR shifts with Density Functional Theory (DFT)-predicted values (e.g., Gaussian 09/B3LYP/6-31G*).
Isotopic Labeling : Introduce ²H or ¹⁵N labels to trace unexpected coupling patterns.
Supplementary Techniques : Use 2D NMR (COSY, HSQC) to clarify overlapping signals.
Case Study :
In , ethyl 2-(benzamido)acetate derivatives showed unexpected deshielding in ¹H NMR due to ring strain; similar effects may apply here .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Answer:
Critical Measures :
PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI Z87.1-rated goggles () .
Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., methyl chloroacetate).
Spill Management : Neutralize acidic/basic spills with appropriate adsorbents (e.g., sodium bicarbonate for acidic residues).
Q. First Aid :
- Skin contact: Wash with soap/water for 15 minutes ().
- Inhalation: Move to fresh air; administer oxygen if needed ().
Advanced: How can the stability of this compound under varying storage conditions be systematically evaluated?
Answer:
Stability Study Design :
Accelerated Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
Analytical Endpoints : Monitor via HPLC (purity loss >5% indicates instability) and FTIR (functional group degradation).
Optimal Storage : Store in amber vials at -20°C under argon, based on similar triazolo compounds in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
